N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine
Description
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is a synthetic organic compound with the molecular formula C16H15NO3 It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and a prop-2-yn-1-yl group
Properties
CAS No. |
84691-39-4 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(2R)-2-[benzoyl(prop-2-ynyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17NO3/c1-2-13-20(18(21)16-11-7-4-8-12-16)17(19(22)23)14-15-9-5-3-6-10-15/h1,3-12,17H,13-14H2,(H,22,23)/t17-/m1/s1 |
InChI Key |
HBRDIKIXSRAREB-QGZVFWFLSA-N |
Isomeric SMILES |
C#CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C#CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected amino group is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Deprotection: The protecting group is removed to regenerate the free amino group.
Benzoylation: The free amino group is then benzoylated using benzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoylformic acid or benzoylacetic acid.
Reduction: Formation of N-benzyl-N-propyl-D-phenylalanine.
Substitution: Formation of various N-acyl derivatives.
Scientific Research Applications
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a chemical probe in various assays.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and prop-2-yn-1-yl groups may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-D-phenylalanine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
N-Prop-2-yn-1-yl-D-phenylalanine: Lacks the benzoyl group, affecting its binding affinity and specificity.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is unique due to the presence of both benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
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